molecular formula C17H15F3N2O3S B4182737 2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

Cat. No.: B4182737
M. Wt: 384.4 g/mol
InChI Key: RRZOGRBNMVFANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of 3-(trifluoromethyl)phenol with chloroacetyl chloride to form 3-(trifluoromethyl)phenoxyacetyl chloride. This intermediate is then reacted with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure allows for interactions with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: The compound’s potential therapeutic properties are being explored, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl and phenoxy groups can enhance the compound’s binding affinity to proteins and enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in stabilizing the compound’s interactions with its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE stands out due to its combination of a trifluoromethyl group, a phenoxy group, and a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c18-17(19,20)9-3-1-4-10(7-9)25-8-13(23)22-16-14(15(21)24)11-5-2-6-12(11)26-16/h1,3-4,7H,2,5-6,8H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZOGRBNMVFANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 3
2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-({2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETYL}AMINO)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE

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